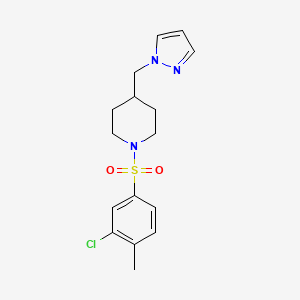![molecular formula C14H17NO2S B6968205 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol](/img/structure/B6968205.png)
2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol is a complex organic compound that features a thiophene ring, an aniline derivative, and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol typically involves multiple steps. One common method starts with the preparation of 2-methoxy-N-(thiophen-3-ylmethyl)aniline. This intermediate can be synthesized through a nucleophilic substitution reaction where thiophen-3-ylmethyl chloride reacts with 2-methoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a reaction with ethylene oxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]acetaldehyde or 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol involves its interaction with specific molecular targets. The thiophene ring and aniline derivative can interact with enzymes and receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but with a different position of the thiophene ring.
2-methoxy-N-(thiophen-3-ylmethyl)aniline: Lacks the ethanol group, which affects its solubility and reactivity.
Uniqueness
2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol is unique due to the presence of both the ethanol group and the thiophene ring. This combination enhances its solubility and allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-17-14-5-3-2-4-13(14)15(7-8-16)10-12-6-9-18-11-12/h2-6,9,11,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNXOTMMDBMYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6968125.png)
![4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6968126.png)
![1-(3,6-dihydro-2H-pyran-5-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6968137.png)
![(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide](/img/structure/B6968138.png)
![4-[(2-Cyclopropylphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B6968141.png)
![N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine](/img/structure/B6968159.png)
![[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6968167.png)
![3-[3-(4-Fluorobenzoyl)piperidin-1-yl]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B6968182.png)
![4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine](/img/structure/B6968183.png)
![3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6968188.png)

![3-chloro-4-fluoro-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B6968199.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[(2-phenyltriazol-4-yl)methyl]amino]propanamide](/img/structure/B6968213.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6968218.png)
